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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SR9011 is a potent and specific synthetic agonist of the Rev-Erbα and Rev-Erbβ nuclear

receptors. It has garnered significant interest within the scientific community for its role in

regulating circadian rhythm, metabolism, and its potential therapeutic applications in metabolic

diseases and oncology. This technical guide provides a detailed overview of the core synthesis

pathway for SR9011 hydrochloride, including experimental protocols, quantitative data, and a

visual representation of the synthetic route.

SR9011 Hydrochloride Synthesis Pathway Overview
The synthesis of SR9011 hydrochloride is a multi-step process that can be broadly divided

into three core stages:

Formation of the secondary amine intermediate: This step involves the synthesis of N-(4-

chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine.

Introduction of the pyrrolidine moiety: The secondary amine is then coupled with a protected

pyrrolidine derivative through a second reductive amination.

Final assembly and salt formation: This final stage involves the deprotection of the

pyrrolidine nitrogen, formation of the urea linkage, and conversion to the hydrochloride salt.
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The overall synthetic scheme is depicted below:

5-Nitrothiophene-2-carboxaldehyde N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
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Figure 1: Overall synthesis pathway of SR9011 Hydrochloride.

Experimental Protocols and Data
Step 1: Synthesis of N-(4-chlorobenzyl)-1-(5-
nitrothiophen-2-yl)methanamine
This key intermediate can be synthesized via two primary methods: reductive amination or

alkylation. The reductive amination approach is often preferred due to its typically higher yields.

Method 1: Reductive Amination

Reaction: 5-Nitrothiophene-2-carboxaldehyde is reacted with 4-chlorobenzylamine in the

presence of a reducing agent.
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Experimental Protocol:

To a solution of 5-nitrothiophene-2-carboxaldehyde in a suitable solvent such as ethanol or

methanol, an equimolar amount of 4-chlorobenzylamine is added.

The mixture is stirred at a temperature ranging from 60-80°C to facilitate the formation of

the imine intermediate.

After imine formation, the reaction is cooled to room temperature, and a reducing agent,

such as sodium borohydride (NaBH₄) (1.2 equivalents), is added portion-wise.

The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is extracted with an organic

solvent.

The organic layer is dried and concentrated under reduced pressure. The crude product is

purified by column chromatography.[1]

Quantitative Data:

Parameter Value Reference

Yield 82-95% [1]

Method 2: Alkylation

Reaction: 5-Nitrothiophen-2-ylmethylamine is alkylated with 4-chlorobenzyl chloride.

Experimental Protocol:

5-Nitrothiophen-2-ylmethylamine and 4-chlorobenzyl chloride are dissolved in

dimethylformamide (DMF).

Potassium carbonate (K₂CO₃) (2.5 equivalents) is added as a base.

The reaction mixture is stirred for 12-16 hours.
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The product is isolated and purified by column chromatography.[1]

Quantitative Data:

Parameter Value Reference

Yield 60-75% [1]

Step 2: Synthesis of tert-butyl 3-(((4-chlorobenzyl)((5-
nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-
carboxylate

Reaction: The intermediate from Step 1, N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-

yl)methanamine, undergoes a second reductive amination with tert-butyl 3-formylpyrrolidine-

1-carboxylate.

Experimental Protocol:

N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine and tert-butyl 3-formylpyrrolidine-

1-carboxylate are dissolved in a chlorinated solvent like dichloroethane.

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the

mixture.

The reaction is stirred at room temperature until completion.

The reaction is worked up by washing with an aqueous bicarbonate solution and brine.

The organic layer is dried and concentrated, and the crude product is purified by silica gel

chromatography.

Quantitative Data:
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Parameter Value

Yield

Not explicitly reported in the searched literature,

but this is a standard high-yielding

transformation.

Step 3: Synthesis of SR9011 and its Hydrochloride Salt
Reaction: This final stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting

group, followed by the formation of the urea moiety and conversion to the hydrochloride salt.

Experimental Protocol:

Boc Deprotection: The product from Step 2 is dissolved in a solution of hydrochloric acid in

an alcohol, such as methanol or isopropanol, to cleave the Boc group. The solvent is then

removed under vacuum to yield the pyrrolidine hydrochloride salt.

Urea Formation: The deprotected pyrrolidine intermediate is dissolved in a solvent like

dichloromethane, and a base such as triethylamine is added. Pentyl isocyanate is then

added, and the mixture is stirred at room temperature to form the urea linkage of SR9011.

Purification and Salt Formation: The crude SR9011 is purified by flash chromatography. To

form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and

treated with a solution of HCl in ether or another appropriate solvent. The resulting

precipitate is collected by filtration and dried to give SR9011 hydrochloride.

Quantitative Data:

Parameter Value

Yield
Not explicitly reported in the searched literature

for the individual steps.

Signaling Pathways and Experimental Workflows
The synthesis of SR9011 hydrochloride is a linear process. The following diagram illustrates

the logical flow of the synthesis.
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Step 1: Intermediate Synthesis

Step 2: Pyrrolidine Coupling

Step 3: Final Assembly
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Figure 2: Experimental workflow for the synthesis of SR9011 Hydrochloride.
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Conclusion
The synthesis of SR9011 hydrochloride is a well-defined process rooted in fundamental

organic chemistry reactions, primarily reductive amination and urea formation. This guide

provides a comprehensive overview of the synthetic pathway and detailed experimental

protocols based on available literature. Researchers and drug development professionals can

utilize this information as a foundation for the laboratory-scale synthesis and further

investigation of this important Rev-Erb agonist. It is crucial to note that all chemical syntheses

should be conducted with appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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